![molecular formula C8H9N5O5 B13915829 [[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate](/img/structure/B13915829.png)
[[N'-(2-methyl-5-nitrophenyl)carbamimidoyl]amino] nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a guanidine group attached to a nitrophenyl ring, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is followed by the addition of nitric acid to yield the nitrate salt . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high purity and yield.
Análisis De Reacciones Químicas
1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The guanidine group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions include amino derivatives and substituted guanidines.
Aplicaciones Científicas De Investigación
1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group plays a crucial role in binding to these targets, while the guanidine group enhances the compound’s reactivity. The pathways involved in its action include inhibition of protein kinases and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1-(2-Methyl-5-nitrophenyl)guanidine nitrate can be compared with other similar compounds, such as:
2-Methyl-5-nitrophenylguanidine: Similar structure but lacks the nitrate group.
Guanidine nitrate: Contains a guanidine group but lacks the nitrophenyl ring.
2-Methyl-5-nitrophenol: Similar nitrophenyl structure but lacks the guanidine group.
The uniqueness of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate lies in its combined structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H9N5O5 |
|---|---|
Peso molecular |
255.19 g/mol |
Nombre IUPAC |
[(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate |
InChI |
InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11) |
Clave InChI |
NKEKFGDSLGKSTH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N/C(=N/O[N+](=O)[O-])/N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


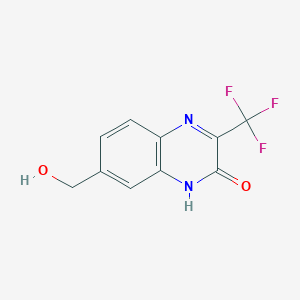
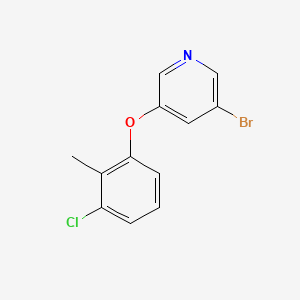
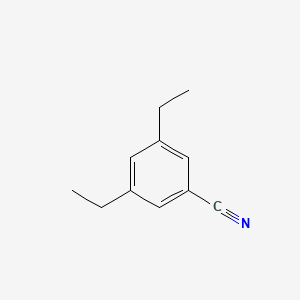


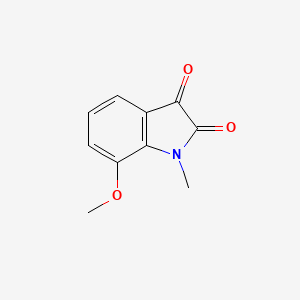
![Tert-butyl cis-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B13915783.png)
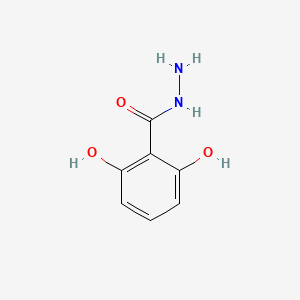
![Tert-butyl 3-oxo-4-p-tolyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13915796.png)
![1'-benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B13915800.png)

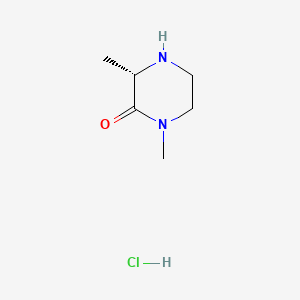
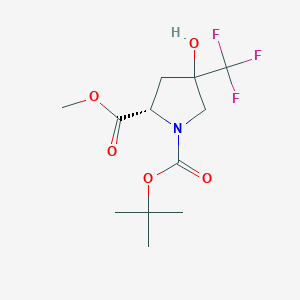
![3-Benzyl-6-thia-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B13915823.png)
